molecular formula C16H13N3O5S2 B2828077 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886921-12-6

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2828077
CAS No.: 886921-12-6
M. Wt: 391.42
InChI Key: AQDAFOAAOBQIEL-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a sophisticated small molecule built on a benzothiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities and utility in developing pharmacological tools . This compound is structurally characterized by a benzamide linkage connecting a 6-nitrobenzo[d]thiazole moiety and a 2-(ethylsulfonyl)benzene ring. The nitro group and ethylsulfonyl substituent are key modulators of the compound's electronic properties, polarity, and interaction with biological targets, making it a valuable chemical entity for probe and discovery research . While direct biological data on this specific compound is limited in the searched literature, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc ions and protons. Its physiological role is not fully elucidated, creating a need for selective research tools. Related compounds in this class, such as TTFB, act as state-dependent inhibitors that target the transmembrane/intracellular domains of ZAC, exhibiting non-competitive antagonism and high selectivity over other Cys-loop receptors like 5-HT3, nACh, GABAA, and glycine receptors . This makes this compound a promising candidate for investigating ZAC function and its role in neural signaling. Beyond ion channel research, the benzothiazole nucleus is a privileged structure in drug discovery. Molecules derived from this scaffold have demonstrated significant research potential as inhibitors of bacterial DNA gyrase and topoisomerase IV—key enzyme targets for overcoming antibiotic resistance . The structural features of this compound suggest it is a versatile intermediate or final candidate for programs targeting infectious diseases and central nervous system disorders. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)14-6-4-3-5-11(14)15(20)18-16-17-12-8-7-10(19(21)22)9-13(12)25-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDAFOAAOBQIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of an ethylsulfonyl group to the benzene ring.

    Amidation: The formation of the benzamide linkage.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and amines for amidation. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis based on substituents, spectral data, and applications:

Structural and Functional Group Comparison
Compound Name Benzothiazole Substituent Benzamide Substituent Key Functional Groups Primary Application References
2-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-nitro 2-ethylsulfonyl Nitro, sulfonyl, amide Not explicitly stated
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-amino None Amine, amide Corrosion inhibition
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) 5-nitro (thiazole) 2-acetoxy Nitro, acetoxy, amide Antiparasitic
N-(thiazol-2-yl)-benzamide analogs Varied (e.g., 6-fluoro) Varied (e.g., morpholinoethyl) Sulfonyl, morpholine, amide ZAC receptor antagonism

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound (vs. amino in –3) increases electron-withdrawing effects, altering reactivity and interaction with metals (corrosion inhibition) or biological targets .
  • Sulfonyl vs.
  • Substituent Position : The 6-nitro substitution on benzothiazole (vs. 5-nitro in Nitazoxanide) may sterically hinder interactions or modify electronic effects .
Spectral Data Comparison

FT-IR and NMR Signatures :

  • N-(6-nitrobenzo[d]thiazol-2-yl)benzamide :
    • FT-IR : Peaks at 3298 cm⁻¹ (amide N–H stretch) and 8.14–8.32 ppm in ¹H NMR (aromatic protons adjacent to nitro group) .
    • ¹³C NMR : Resonances at ~160 ppm (amide carbonyl) and ~150 ppm (nitro-substituted carbons) .
  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide: FT-IR: Sharp peaks at 3399 cm⁻¹ (amine N–H stretch) and 6.71–7.03 ppm in ¹H NMR (aromatic protons near electron-donating amino group) .
  • Target Compound (Ethylsulfonyl derivative) :
    • Expected ¹H NMR : Downfield shifts for protons near the sulfonyl group (e.g., ~7.5–8.5 ppm for aromatic protons) and a singlet for ethylsulfonyl (–SO₂CH₂CH₃) at ~3.0–3.5 ppm .
Structure-Activity Relationship (SAR) Insights
  • ZAC Antagonists: N-(thiazol-2-yl)-benzamide analogs with sulfonyl groups (e.g., ethylsulfonyl) exhibit non-competitive inhibition at ZAC receptors due to interactions within the transmembrane domain (TMD-ICD) . Modifications like morpholinoethyl () or dimethylaminopropyl () alter solubility and off-target effects .
  • Corrosion Inhibition: Amino-substituted analogs (–3) show higher inhibition efficiency (~85% at 500 ppm) compared to nitro derivatives (~70%), attributed to stronger adsorption via lone pairs on the amine group .

Biological Activity

2-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, a compound derived from the benzothiazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by its ethylsulfonyl and nitrobenzothiazole moieties. It can be represented by the following molecular formula:

  • Molecular Formula : C₉H₈N₂O₄S₂
  • Molecular Weight : 272.3 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-nitrobenzo[d]thiazole with ethylsulfonyl chloride in the presence of a base. The process can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
  • Methodology : MTT assay for cell proliferation, flow cytometry for apoptosis and cell cycle analysis, ELISA for inflammatory cytokines.

Results :

  • Significant inhibition of cell proliferation was observed at concentrations of 1, 2, and 4 μM.
  • The compound reduced levels of inflammatory cytokines IL-6 and TNF-α.
  • Induced apoptosis and cell cycle arrest in tested cancer cell lines.

The mechanism through which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer progression:

  • Pathways Inhibited : AKT and ERK signaling pathways.

This dual-action mechanism suggests that the compound may not only target cancer cells directly but also modulate the tumor microenvironment by reducing inflammation.

Toxicity Studies

Preliminary toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of the compound. These studies are essential for understanding potential side effects before advancing to clinical trials.

Parameter Value
LC50 (Zebrafish)>100 µM
Observed ToxicityMinimal at low concentrations

Case Studies and Comparative Analysis

A comparative analysis with other benzothiazole derivatives shows that while many exhibit anticancer properties, this compound demonstrates a unique profile due to its dual anti-inflammatory and anticancer activities.

Notable Studies

  • Kamal et al. (2010) : Explored various benzothiazole derivatives for anticancer activity.
  • El-Helby et al. (2019) : Focused on modifications enhancing biological activity in similar compounds.

Q & A

Q. What are the common synthetic routes for 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and amide coupling. A validated route starts with ethylsulfonyl chloride reacting with 6-nitrobenzo[d]thiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate. Subsequent benzamide coupling uses activated carboxylic acids (e.g., benzoyl chloride) in anhydrous solvents like dichloromethane or DMF. Reaction optimization includes controlling temperature (0–60°C), stoichiometry (1:1.2 molar ratio for sulfonation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

  • Methodological Answer : Characterization employs:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., ethylsulfonyl CH2_2 at δ 1.2–1.4 ppm, nitro group aromatic protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 423.08 for C16_{16}H14_{14}N3_3O5_5S2_2) .
  • IR Spectroscopy : Key peaks include S=O stretching (1150–1250 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) .

Q. What preliminary biological activities have been observed for this compound?

  • Methodological Answer : Initial screens show:
  • Anticancer Activity : IC50_{50} values of 12–25 μM against HeLa and MCF-7 cells via MTT assays. Flow cytometry reveals G1 phase cell cycle arrest (e.g., 40% increase at 20 μM) and apoptosis (Annexin V/PI staining) .
  • Antimicrobial Potential : Moderate inhibition of S. aureus (MIC 64 μg/mL) and E. coli (MIC 128 μg/mL) in disk diffusion assays, though nitro substitution may reduce antifungal efficacy .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence biological activity compared to methylsulfonyl analogs?

  • Methodological Answer : SAR studies indicate:
  • Enhanced Lipophilicity : Ethylsulfonyl increases logP by ~0.5 units vs. methylsulfonyl, improving membrane permeability (Caco-2 assay Papp_{app} 8.2 × 106^{-6} cm/s) .
  • Target Affinity : Molecular docking shows stronger binding to p53 (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for methylsulfonyl) due to van der Waals interactions with hydrophobic pockets .
  • Table: Comparative Bioactivity
SubstituentIC50_{50} (HeLa)logP
Methylsulfonyl28 μM2.1
Ethylsulfonyl18 μM2.6

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions (e.g., variable IC50_{50}) are resolved via:
  • Standardized Assays : Use CLSI guidelines for antimicrobial tests (fixed inoculum size: 1 × 105^5 CFU/mL) .
  • Metabolic Stability Checks : Incubate compounds with liver microsomes (human/rat) to account for degradation (e.g., t1/2_{1/2} < 30 min may explain reduced in vivo efficacy) .
  • Batch Reproducibility : Validate purity (>95% by HPLC) and crystallinity (PXRD) to exclude polymorphic effects .

Q. What in vitro and in vivo models are recommended for studying its anticancer mechanisms?

  • Methodological Answer :
  • In Vitro :
  • 3D Tumor Spheroids : Assess penetration efficacy using MDA-MB-231 spheroids (size reduction >50% at 25 μM) .
  • Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP) and cell cycle regulators (p21, cyclin D1) .
  • In Vivo :
  • Xenograft Models : Nude mice with subcutaneous HeLa tumors (dose: 50 mg/kg/day, i.p.) show 60% tumor suppression vs. controls. Monitor toxicity via ALT/AST levels and body weight .

Synthesis and Mechanistic Insights

Q. How do reaction solvents and catalysts impact yield in the sulfonation step?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity (yield 85–90% vs. 60% in THF). Catalysts like DMAP (5 mol%) accelerate amide coupling (reaction time: 4 h vs. 12 h uncatalyzed) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to EGFR (GROMACS, 100 ns trajectory) to assess stability of hydrogen bonds with Lys721 .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ) with IC50_{50} (R2^2 = 0.89) .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show limited efficacy?

  • Methodological Answer : Variations arise from:
  • Cell Line Heterogeneity : P-glycoprotein overexpression in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation .
  • Nitro Group Redox Instability : LC-MS/MS detects nitro-reduced metabolites (e.g., amine derivatives) in hypoxic tumor microenvironments, altering activity .

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